N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide

Description

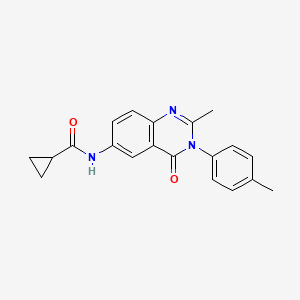

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a methyl group at position 2, a p-tolyl (4-methylphenyl) group at position 3, and a cyclopropanecarboxamide moiety at position 6. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, antimicrobial, and anticancer properties . The p-tolyl group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-12-3-8-16(9-4-12)23-13(2)21-18-10-7-15(11-17(18)20(23)25)22-19(24)14-5-6-14/h3-4,7-11,14H,5-6H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHHTYUWOHMFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. The p-tolyl group is introduced via electrophilic aromatic substitution reactions, while the cyclopropanecarboxamide moiety is attached through amide bond formation using cyclopropanecarboxylic acid and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with altered oxidation states.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions include various substituted quinazolinones, alcohol derivatives, and functionalized aromatic compounds.

Scientific Research Applications

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Research Findings and Implications

- Kinase Inhibition : Structural parallels with Tozasertib suggest the target compound could inhibit Aurora kinases, though experimental validation is required .

- Antimicrobial Activity: Quinazolinones with electron-withdrawing groups (e.g., 4-oxo) often exhibit broad-spectrum antimicrobial effects, which may extend to the target compound .

- Synthetic Feasibility : The use of diazonium coupling () and cyclocondensation () methods supports scalable synthesis for further studies.

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is a compound belonging to the quinazolinone family, characterized by its unique structural features that include a quinazolinone core, a p-tolyl substituent, and a cyclopropanecarboxamide moiety. This article delves into its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The molecular formula of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide is , with a molecular weight of 333.4 g/mol. The compound's structure can be visualized as follows:

| Feature | Description |

|---|---|

| Core Structure | Quinazolinone |

| Substituents | p-Tolyl group, cyclopropanecarboxamide |

| Molecular Weight | 333.4 g/mol |

| CAS Number | 1105236-17-6 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can inhibit enzyme activity through binding at active or allosteric sites, thus modulating enzymatic functions. Additionally, it may influence signal transduction pathways by interacting with cellular receptors, which is crucial for its pharmacological effects .

Study on Cytotoxicity

A study investigating the cytotoxic effects of related quinazolinone compounds demonstrated that modifications in the structure could enhance biological activity significantly. For instance, compounds with nitro substitutions exhibited increased cytotoxicity in certain cancer cell lines due to enhanced interactions with cellular targets .

Synthesis and Biological Testing

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. Initial steps include forming the quinazolinone core through cyclization reactions followed by the introduction of substituents via electrophilic aromatic substitution.

Comparative Analysis with Related Compounds

To better understand the potential of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide, a comparative analysis with similar compounds is insightful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-Oxoquinazoline | Lacks nitro group | Anticonvulsant |

| Methaqualone | Similar p-tolyl substitution | Sedative-hypnotic |

| 2-Nitrobenzamide | Shares nitro group | Antimicrobial |

This table illustrates how structural variations influence biological activity, suggesting that the unique combination in N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)cyclopropanecarboxamide may enhance its pharmacological profile compared to simpler analogs.

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including cyclization, coupling, and condensation. Key steps include:

- Cyclopropanecarboxamide coupling : Pd/Cu-catalyzed reactions in DMF or methanol to attach the cyclopropane moiety .

- Quinazoline core formation : Acid-catalyzed cyclization using ZnCl₂ in DMF under reflux conditions .

- Final condensation : Glacial acetic acid with sodium acetate to stabilize intermediates .

Characterization methods :

| Technique | Application | Reference |

|---|---|---|

| NMR | Confirm regiochemistry and purity of intermediates/final product | |

| HPLC | Monitor reaction progress and quantify yield | |

| Mass Spectrometry | Validate molecular weight and fragmentation patterns |

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

Structural validation requires a combination of:

- X-ray crystallography : Resolves crystal packing and absolute configuration (e.g., analogues in used this for nitro-substituted derivatives) .

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks, particularly for distinguishing tautomeric forms in quinazolinones .

- IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield while minimizing byproducts?

Systematic optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol reduces side reactions in coupling steps .

- Catalyst screening : Pd/Cu ratios adjusted to enhance cross-coupling efficiency .

- Temperature control : Lower temperatures (0–25°C) suppress hydrolysis of acid-sensitive groups during cyclopropane attachment .

Example optimization table :

Q. What strategies resolve discrepancies between spectroscopic data during structural validation?

Contradictions (e.g., NMR vs. X-ray) require:

- Dynamic NMR analysis : Detects tautomeric equilibria in quinazolinone systems that may cause shifting peaks .

- DFT calculations : Predicts theoretical NMR shifts to compare with experimental data .

- Multi-technique cross-validation : Correlate X-ray bond lengths with IR carbonyl stretching frequencies .

Q. How can SAR studies be designed to explore this compound’s biological potential?

Methodological approaches include:

- Analog synthesis : Modify the p-tolyl group (e.g., electron-withdrawing substituents) to assess impact on target binding .

- Enzymatic assays : Test inhibitory activity against kinases or proteases, using purified proteins and kinetic analysis .

- Computational docking : Map the compound’s interaction with active sites (e.g., ATP-binding pockets) using MD simulations .

Example SAR design table :

| Modification Site | Rationale | Biological Assay | Reference |

|---|---|---|---|

| Cyclopropane ring | Enhance metabolic stability | Cytochrome P450 inhibition assay | |

| Quinazoline C4=O | Improve hydrogen bonding | Kinase inhibition screening |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.